molecular formula C18H13Cl2N5O2 B2386454 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-60-6

6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2386454
CAS No.: 892481-60-6
M. Wt: 402.24
InChI Key: NEXLBRYWDNLCFJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure features a 3,4-dichlorophenylmethyl group at position 6 and a 4-methoxyphenyl substituent at position 2. Such substitutions are critical for modulating electronic, steric, and pharmacological properties.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O2/c1-27-13-5-3-12(4-6-13)25-17-16(22-23-25)18(26)24(10-21-17)9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXLBRYWDNLCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylhydrazine can form an intermediate, which is then subjected to cyclization with a suitable pyrimidine derivative under reflux conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with triazolo-pyrimidine scaffolds exhibit significant antitumor properties. For instance:

  • In a study evaluating various triazole derivatives for their antitumor effects, it was found that specific modifications on the triazole ring enhanced cytotoxicity against cancer cell lines .
  • The compound's structure suggests it may inhibit key enzymes involved in tumor growth, similar to other known inhibitors in this class .

Antimicrobial Activity

The compound has also shown promise against bacterial strains:

  • A series of analogs were synthesized and tested for their activity against Mycobacterium tuberculosis, with some derivatives demonstrating effective inhibition at low concentrations .
  • The mechanism of action may involve interference with bacterial DNA synthesis or protein function due to the presence of the triazole moiety.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antitumor Evaluation : A study demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against various cancer cell lines .
  • Antimicrobial Testing : In vitro assays showed that specific derivatives could significantly reduce the viability of Mycobacterium tuberculosis strains .

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyrimidinone scaffold is highly versatile, with substitutions at positions 3, 5, 6, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features / Data
Target Compound: 6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)-... 6: 3,4-dichlorophenylmethyl; 3: 4-methoxyphenyl C19H14Cl2N5O2 407.25 Enhanced lipophilicity due to dichlorophenyl and methoxy groups; planar triazolopyrimidinone core .
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 5: 4-chlorophenoxy; 6: isopropyl; 3: phenyl C19H16ClN5O2 381.82 Coplanar triazolopyrimidine ring (max deviation 0.021 Å); dihedral angles with phenyl rings: 1.09° and 87.74° .
6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)-... (CAS 888418-03-9) 6: 3,4-dichlorophenylmethyl; 3: 3-fluorophenyl C18H11Cl2FN5O 410.22 Fluorine substitution enhances metabolic stability; available for custom synthesis .
3-(4-Methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3: 4-methoxyphenyl; 6: H (unsubstituted) C11H9N5O2 243.23 Simpler structure; lower molecular weight but reduced bioavailability .
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-... 6: dimethoxyphenyl-oxadiazole; 3: fluorophenyl C22H18FN7O4 463.43 Oxadiazole moiety increases H-bond acceptor count (10 vs. 5–7 in others) .

Key Observations from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The target compound’s 3,4-dichlorophenylmethyl group contributes to higher lipophilicity compared to fluorophenyl (CAS 888418-03-9) or unsubstituted derivatives (e.g., C11H9N5O2). This may enhance membrane permeability but reduce aqueous solubility .
  • The 4-methoxyphenyl group at position 3 introduces moderate polarity, balancing hydrophobicity .

Conformational Stability: Analogous compounds like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-... exhibit a nearly planar triazolopyrimidinone core, critical for π-π stacking interactions in enzyme binding .

Synthetic Accessibility :

  • Derivatives with simpler substitutions (e.g., 3-(4-methoxyphenyl)-...) are synthesized via microwave-assisted or conventional methods using thiourea and benzaldehyde precursors .
  • Halogenated analogs (e.g., dichlorophenyl or fluorophenyl) often require ionic liquid-mediated reactions (e.g., BMIM-PF6) for regioselective substitution .

Pharmacological Potential: While direct data for the target compound are lacking, structurally related triazolopyrimidinones demonstrate kinase inhibition and anticancer activity. For example, 2-amino-6-(3,4-dichlorobenzyl)-5-isopropyl... (Compound 38) was synthesized for non-steroidal anti-inflammatory testing .

Biological Activity

The compound 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their ability to interact with various biological targets. This article provides a detailed overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of triazolo-pyrimidine derivatives typically involves cyclization reactions using appropriate precursors. The compound can be synthesized through multi-step reactions involving the formation of the triazole ring followed by the introduction of the dichlorophenyl and methoxyphenyl groups. Detailed synthetic pathways can be found in literature focusing on similar triazole derivatives .

Antimicrobial Activity

Triazole derivatives are known for their antibacterial and antifungal properties. The compound This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Pathogen Zone of Inhibition (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Klebsiella pneumoniae12100
Pseudomonas aeruginosa10100

These results indicate that the compound has a promising profile as an antibacterial agent .

Anticancer Activity

Research has indicated that triazole derivatives can also exhibit anticancer properties. The compound's structure suggests potential inhibitory effects on cancer cell proliferation. Preliminary studies have shown that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. Further studies are needed to elucidate the exact pathways affected by this compound.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives including our compound against a panel of pathogens. The results demonstrated that compounds with similar structural features exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains such as MRSA .
  • Anticancer Studies : Another investigation focused on a series of triazolo-pyrimidine derivatives where compounds similar to our target were tested for their antiproliferative effects on various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this triazolopyrimidine derivative, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols:

Core formation : Cyclization of precursors (e.g., triazole and pyrimidine moieties) under reflux with ethanol or DMF as solvents .

Substituent introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts .

Optimization : Yield improvements (e.g., 15–40%) require precise stoichiometry, inert atmospheres, and temperature control (80–120°C) .

  • Key Challenges : Competing side reactions (e.g., over-halogenation) necessitate TLC monitoring .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?

  • Techniques :

  • X-ray crystallography : Confirms coplanarity of the triazolopyrimidine core (deviation <0.02 Å) and dihedral angles between substituents (e.g., 87.7° for dichlorophenyl vs. methoxyphenyl) .
  • Spectroscopy : 1^1H/13^{13}C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; dichlorophenyl carbons at δ 120–140 ppm) .
    • Cross-Validation : Discrepancies between calculated (DFT) and observed (XRD) bond lengths are resolved via Hirshfeld surface analysis .

Advanced Research Questions

Q. How do electronic effects of 3,4-dichlorophenyl and 4-methoxyphenyl substituents influence reactivity?

  • Electrophilic Reactivity : The electron-withdrawing Cl groups enhance electrophilic substitution at the triazole ring, while the methoxy group directs nucleophilic attacks via resonance .
  • Experimental Design : Compare halogenated analogs (e.g., 3-F vs. 3,4-Cl) in SNAr reactions with thiols or amines, monitoring kinetics via HPLC .

Q. What strategies mitigate poor aqueous solubility during biological activity assays?

  • Approaches :

  • Prodrug design : Introduce phosphate esters at the pyrimidine N-7 position, hydrolyzed in vivo .
  • Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability while minimizing cytotoxicity .
    • Validation : LogP calculations (e.g., ClogP = 3.2) guide formulation adjustments .

Q. How to resolve conflicting data in enzyme inhibition studies (e.g., IC50_{50} variability)?

  • Troubleshooting :

  • Assay conditions : Standardize ATP concentrations (1–10 µM) in kinase assays to reduce false negatives .
  • Control experiments : Test against isoforms (e.g., PKC-α vs. PKC-ε) to confirm selectivity .
    • Statistical rigor : Use triplicate runs with Z’-factor validation (>0.5) .

Q. What computational methods predict binding modes with target proteins?

  • Protocols :

Molecular docking : AutoDock Vina with AMBER force fields to model interactions (e.g., H-bonds with kinase hinge regions) .

MD simulations : 100-ns trajectories in explicit solvent to assess stability of predicted poses .

  • Validation : Cross-check with mutagenesis data (e.g., Kd changes for ATP-binding site mutants) .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Framework :

  • Core modifications : Replace triazole with imidazole to assess ring size impact .
  • Substituent libraries : Synthesize derivatives with varied halogens (F, Br) or alkyl chains on the methoxyphenyl group .
    • Data Analysis : Use PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC50_{50} values .

Q. What are best practices for reproducibility in multi-step syntheses?

  • Documentation : Record exact equivalents of catalysts (e.g., 5 mol% Pd(PPh3_3)4_4) and drying times for intermediates .
  • Quality Control : Validate purity (>95%) via HPLC-UV/ELSD and elemental analysis (C, H, N within ±0.4%) .

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